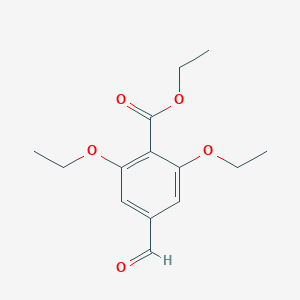
2,6-diethoxy-4-formylbenzoic acid ethyl ester
Cat. No. B8588269
M. Wt: 266.29 g/mol
InChI Key: CAMQXYCFBVNFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03931181
Procedure details


A mixture of 12 g. of 4-(chloroformyl)-2,6-diethoxy-benzoic ethyl ester, 1.4 g. of palladium/barium sulfate catalyst (5%) and 0.2 ml. of quinoline sulfur regulator are heated under an atmosphere of nitrogen at 120° with stirring. Thereafter, hydrogen is passed through the reaction mixture at 120° until 90% of the theoretical amount of acid salt is freed. The reduction is stopped, and the suspension under an atmosphere of nitrogen is cooled to 25°. The catalyst is removed by filtration and the filtrate is evaporated to dryness under vacuum, whereby there is obtained 2,6-diethoxy-4-formylbenzoic acid ethyl ester as a colorless oil. A sample after recrystallization from low boiling petroleum ether yields pure 2,6-diethoxy-4-formylbenzoic acid ethyl ester having a m.p. of 45°-46°.
Name
4-(chloroformyl)-2,6-diethoxy-benzoic ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
quinoline sulfur
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:20])[C:5]1[C:10]([O:11][CH2:12][CH3:13])=[CH:9][C:8]([C:14](Cl)=[O:15])=[CH:7][C:6]=1[O:17][CH2:18][CH3:19])[CH3:2].[S].N1C2C(=CC=CC=2)C=CC=1.[H][H]>[Pd]>[CH2:1]([O:3][C:4](=[O:20])[C:5]1[C:10]([O:11][CH2:12][CH3:13])=[CH:9][C:8]([CH:14]=[O:15])=[CH:7][C:6]=1[O:17][CH2:18][CH3:19])[CH3:2] |f:1.2,^3:20|
|
Inputs


Step One
|
Name
|
4-(chloroformyl)-2,6-diethoxy-benzoic ethyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=C(C=C(C=C1OCC)C(=O)Cl)OCC)=O
|
Step Two
|
Name
|
quinoline sulfur
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[S].N1=CC=CC2=CC=CC=C12
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 12 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is passed through the reaction mixture at 120° until 90% of the theoretical amount of acid salt
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the suspension under an atmosphere of nitrogen is cooled to 25°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst is removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated to dryness under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C1=C(C=C(C=C1OCC)C=O)OCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
